molecular formula C9H10N4O2S B11051250 1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)-

1H-1,2,3,4-Tetrazole, 1-(3-methylphenyl)-5-(methylsulfonyl)-

Cat. No.: B11051250
M. Wt: 238.27 g/mol
InChI Key: ZJWBUCWHESKUAV-UHFFFAOYSA-N
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Description

5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This specific compound features a methylsulfonyl group and a m-tolyl group attached to the tetrazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through a sulfonation reaction using methylsulfonyl chloride.

    Attachment of the m-Tolyl Group: The m-tolyl group can be attached via a Friedel-Crafts alkylation reaction using m-tolyl chloride and a suitable catalyst.

Industrial Production Methods

Industrial production of 5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The m-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. The methylsulfonyl group can enhance the compound’s solubility and stability, while the m-tolyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfonyl)-4-(m-tolyl)pyrimidin-2-amine: Similar in structure but contains a pyrimidine ring instead of a tetrazole ring.

    5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine: Contains a thiazole ring instead of a tetrazole ring.

Uniqueness

5-(Methylsulfonyl)-1-(m-tolyl)-1H-tetrazole is unique due to its specific combination of functional groups and the tetrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

1-(3-methylphenyl)-5-methylsulfonyltetrazole

InChI

InChI=1S/C9H10N4O2S/c1-7-4-3-5-8(6-7)13-9(10-11-12-13)16(2,14)15/h3-6H,1-2H3

InChI Key

ZJWBUCWHESKUAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)C

Origin of Product

United States

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